molecular formula C12H19N B3365210 (R)-1-(4-Isobutylphenyl)ethanamine CAS No. 1212142-57-8

(R)-1-(4-Isobutylphenyl)ethanamine

Cat. No.: B3365210
CAS No.: 1212142-57-8
M. Wt: 177.29 g/mol
InChI Key: OLAOEFIPECGPEM-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(4-Isobutylphenyl)ethanamine (CAS: 1212142-57-8) is a chiral primary amine with the molecular formula C₁₂H₁₉N and a molecular weight of 177.29 g/mol . It features a 4-isobutylphenyl group attached to an ethanamine backbone in the (R)-configuration. This compound is primarily utilized as a pharmaceutical intermediate, with storage recommendations emphasizing protection from light and moisture under an inert atmosphere . Its stereochemistry and lipophilic isobutyl substituent make it valuable for synthesizing enantiomerically pure drugs, though its specific therapeutic applications remain undisclosed in available literature.

Properties

IUPAC Name

(1R)-1-[4-(2-methylpropyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10H,8,13H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAOEFIPECGPEM-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)CC(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Isobutylphenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 4-isobutylacetophenone.

    Reduction: The carbonyl group of 4-isobutylacetophenone is reduced to form 4-isobutylphenylethanol using a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Amination: The hydroxyl group of 4-isobutylphenylethanol is then converted to an amine group through a reductive amination process. This involves the use of an amine source, such as ammonia or an amine, and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Isobutylphenyl)ethanamine may involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Catalysts and automated systems may be employed to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Isobutylphenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, halogens, or sulfuric acid.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

®-1-(4-Isobutylphenyl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is conducted to explore its potential therapeutic effects and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(4-Isobutylphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares (R)-1-(4-Isobutylphenyl)ethanamine with key analogs differing in aryl substituents or amine modifications:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties Reference
This compound 4-Isobutylphenyl 177.29 High lipophilicity; air-sensitive
(R)-1-(4-Chlorophenyl)ethylamine 4-Chlorophenyl 171.63 Moderate lipophilicity; crystalline
(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine 4-Fluoro-3-methoxyphenyl 169.20 Enhanced metabolic stability
(R)-N-(4-tert-Butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine 4-tert-Butylbenzyl, naphthyl 347.52 (estimated) Antifungal activity
(R)-1-(6-Fluorobenzo[d]thiazol-2-yl)ethanamine derivatives 6-Fluorobenzothiazole ~280–320 AChE/BChE inhibition

Key Observations :

  • Steric Effects : Bulkier substituents (e.g., tert-butyl in ) improve binding to hydrophobic enzyme pockets but may reduce solubility.
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) modulate amine basicity, affecting protonation and interaction with biological targets .

Pharmacological Activities

Enzyme Inhibition
  • AChE/BChE Inhibitors : Carbamate derivatives of (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine (e.g., compound 3b ) exhibit 10-fold higher potency than rivastigmine, a standard Alzheimer’s drug. The fluorobenzothiazole moiety enhances pseudoirreversible binding to cholinesterases .
  • Mechanism : Covalent docking studies suggest the (R)-configuration optimizes spatial alignment with catalytic serine residues in AChE .
Antifungal Activity
  • (R)-N-(4-tert-Butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine (3a ) demonstrates broad-spectrum antifungal activity against Trichophyton mentagrophytes and Cryptococcus neoformans. The tert-butyl group enhances lipophilic interactions with fungal cell membranes .
Cytotoxicity
  • Most analogs (e.g., ) show low cytotoxicity in human cell lines, attributed to selective targeting of microbial or neuronal enzymes over mammalian cells.

Insights :

  • The primary amine group contributes to corrosivity across analogs.
  • Fluorinated analogs may exhibit reduced acute toxicity due to metabolic stability .

Biological Activity

(R)-1-(4-Isobutylphenyl)ethanamine, also known as (R)-1-(4-isobutylphenyl)ethylamine, is a chiral amine that has garnered attention in pharmacological research due to its potential biological activities. This compound is primarily studied for its interactions with neurotransmitter systems and its implications in therapeutic applications, particularly in the context of central nervous system (CNS) disorders. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Composition

  • IUPAC Name : this compound
  • Molecular Formula : C12H17N
  • Molecular Weight : 189.27 g/mol
  • CAS Number : 1212142-57-8

Physical Properties

PropertyValue
Melting Point50-52 °C
Boiling PointNot available
SolubilitySoluble in ethanol and methanol

This compound exhibits its biological effects primarily through modulation of neurotransmitter systems. It is believed to act as a selective inhibitor of the reuptake of certain monoamines, including serotonin and norepinephrine, which can enhance mood and cognitive function. The compound's structure allows it to interact with various receptors in the CNS, influencing neurotransmitter release and uptake.

Pharmacological Effects

  • Antidepressant Activity : Studies have shown that this compound may exhibit antidepressant-like effects in animal models. This is attributed to its ability to increase serotonin levels in the synaptic cleft.
  • Analgesic Properties : Preliminary research indicates potential analgesic effects, making it a candidate for pain management therapies.
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases.

Study 1: Antidepressant Effects

A study conducted on mice evaluated the antidepressant-like effects of this compound using the forced swim test (FST). Results indicated a significant reduction in immobility time compared to control groups, suggesting enhanced mood elevation related to increased serotonergic activity .

Study 2: Analgesic Activity

In another study, the analgesic effects were assessed using the tail-flick test in rats. The results showed that administration of this compound resulted in a notable increase in pain threshold, indicating potential use as an analgesic agent .

Toxicology and Safety Profile

While preliminary studies suggest promising biological activities, comprehensive toxicological assessments are essential for evaluating safety. Current data indicate a favorable safety profile at therapeutic doses; however, further studies are necessary to elucidate long-term effects and potential toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(4-Isobutylphenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
(R)-1-(4-Isobutylphenyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.